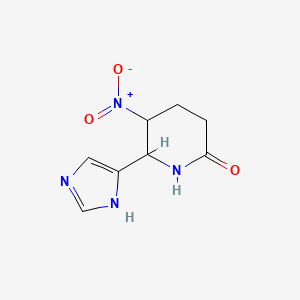![molecular formula C12H23ClN2O2 B6600694 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1955553-43-1](/img/structure/B6600694.png)
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride, more commonly referred to as 4-ACE, is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a cyclic amine with a pyrrolidine moiety, and is widely used as a research tool in biochemistry and pharmacology. 4-ACE has been used in a variety of experiments, from drug design and development to the study of protein-protein interactions.
Applications De Recherche Scientifique
4-ACE has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins and peptides, as well as to study protein-protein interactions. 4-ACE has also been used in drug design and development, as it can be used to modify the activity of certain drugs and to create new drugs. Additionally, 4-ACE has been used in the study of enzyme inhibition and enzyme kinetics, as well as in the study of receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-ACE is not fully understood. It is known to be an inhibitor of certain enzymes, such as acetylcholinesterase, and to interact with certain receptors, such as the muscarinic receptor. It is thought to bind to the active site of the enzyme or receptor and modify its activity.
Biochemical and Physiological Effects
4-ACE has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle contraction. In addition, 4-ACE has been shown to interact with the muscarinic receptor, which is involved in the regulation of heart rate, respiration, and other functions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-ACE in lab experiments is its ability to modify the activity of certain enzymes and receptors. This makes it a useful tool for studying the structure and function of proteins and peptides, as well as for studying enzyme inhibition and receptor-ligand interactions. However, there are some limitations to using 4-ACE in lab experiments. For example, it is not always possible to accurately predict the effects of 4-ACE on a given protein or receptor, and it can be difficult to control the concentration of 4-ACE in a given experiment.
Orientations Futures
There are a number of potential future directions for research involving 4-ACE. These include the development of new drugs and drug delivery systems that utilize 4-ACE, the study of the effects of 4-ACE on other enzymes and receptors, and the development of new methods for synthesizing 4-ACE. Additionally, further research could be done to better understand the mechanism of action of 4-ACE and to develop better methods for controlling its concentration in lab experiments.
Méthodes De Synthèse
4-ACE can be synthesized in a few different ways. The most commonly used method is the condensation reaction of 4-aminocyclohexanone and 1-pyrrolidineethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and produces 4-ACE hydrochloride as a white crystalline solid. Other methods of synthesis include the use of a Grignard reagent or a diazonium salt.
Propriétés
IUPAC Name |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14;/h10-11H,1-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPAEZJJVPAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)



![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)


![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)